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Compound of Interest

Compound Name:
5-chloro-2-methoxy-N-

methylaniline hydrochloride

CAS No.: 1306606-86-9

Cat. No.: B1465232

Get Quote

A Comparative Technical Guide for Researchers
Executive Summary & Chemical Identity
5-chloro-2-methoxy-N-methylaniline is a secondary aromatic amine. In its pure form, it typically

presents as a yellow oil, distinguishing it immediately from its solid primary amine precursor (5-

chloro-2-methoxyaniline).

The UV-Vis spectrum of this compound is dominated by the electronic interplay between the

electron-donating methoxy (-OMe) and N-methylamino (-NHMe) groups, and the electron-

withdrawing chloro (-Cl) substituent. The N-methylation induces a bathochromic (red) shift

relative to the primary amine, serving as a key quality attribute (CQA) during synthesis

monitoring.
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Property Specification

Chemical Name 5-chloro-2-methoxy-N-methylaniline

Common Synonyms
N-methyl-5-chloro-o-anisidine; 5-chloro-2-

methoxy-N-methylbenzenamine

CAS Number 30427-11-3 (Reference)

Molecular Formula

Molecular Weight 171.62 g/mol

Physical State Viscous Yellow Oil

Key Chromophores Benzene ring, Auxochromes (-NHMe, -OMe)

Theoretical Basis of Absorption
To interpret the spectrum accurately, one must understand the electronic transitions occurring

within the molecule.

Electronic Transitions
Transition (~240–250 nm): Originating from the benzene ring system (E2 band). This high-
energy band is intense but less specific for identification.

/ Charge Transfer (CT) Band (~295–310 nm): This is the diagnostic "B-band." It arises from
the conjugation of the nitrogen lone pair with the aromatic ring.

Effect of N-Methylation: The methyl group on the nitrogen is an electron-donating group

(EDG) via induction (+I). It increases the electron density on the nitrogen, raising the

energy of the ground state (

) more than the excited state, leading to a bathochromic shift (+5 to +15 nm) compared to
the primary amine.

Visualizing the Electronic Effects
The following diagram illustrates the "Push-Pull" electronic effects that define the spectral

fingerprint.
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Substituent Effects

2-Methoxy Group
(Strong EDG)

Increases e- density

N-Methyl Group
(Strong EDG + Hyperconjugation)

Red Shifts Spectrum

5-Chloro Group
(Weak EWG / Inductive)

Stabilizes System

Resulting Spectrum:
λmax ~300-305 nm

(Bathochromic Shift vs Primary Amine)

Auxochromic Effect Main Diagnostic Shift Minor Shift

Click to download full resolution via product page

Caption: Electronic "Push-Pull" diagram showing how substituents contribute to the observed

.

Comparative Analysis: Product vs. Alternatives
Distinguishing the target product from its precursors and isomers is the primary challenge.

Table 1: Spectral Comparison Guide
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Compound Structure Physical State
Predicted

(MeOH)

Spectral
Distinction

5-Cl-2-OMe-N-

Me-Aniline
Target Yellow Oil 300 – 310 nm

Red-shifted

broad band;

distinct oil phase.

5-Cl-2-OMe-

Aniline
Precursor White Solid 290 – 295 nm

Primary amine

band (Blue-

shifted vs

Target).

4-Cl-2-OMe-N-

Me-Aniline
Isomer Solid/Oil 305 – 315 nm

Para-Cl

substitution often

extends

conjugation

further than

Meta-Cl.

4-Chloroanisole Impurity Liquid ~280 nm

Lacks the

auxochromic

amino group;

significantly blue-

shifted.

Expert Insight: The shift from ~290 nm (Primary Amine) to ~305 nm (Secondary Amine)

confirms the success of the N-methylation reaction. If the spectrum remains at 290 nm, the

reaction is incomplete.

Experimental Protocol: Self-Validating UV-Vis
Workflow
This protocol uses a pH Swing Test to validate the chemical identity. By protonating the amine,

you effectively "switch off" the nitrogen auxochrome, causing a predictable spectral collapse.

This confirms the presence of a basic amine group.

Reagents
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Solvent A: HPLC-grade Methanol (Neutral).

Solvent B: 0.1 M HCl in Methanol (Acidic).

Blank: Pure Methanol.

Step-by-Step Methodology
Stock Preparation:

Weigh ~10 mg of the yellow oil (5-chloro-2-methoxy-N-methylaniline) into a 100 mL

volumetric flask.

Note: The oil is viscous; use a back-weighing technique for accuracy.

Dissolve in Methanol to mark. (Conc: ~0.1 mg/mL).

Working Solution (Dilution):

Dilute 1 mL of Stock into 50 mL Methanol. Final Conc: ~2 µg/mL (approx.

M).

Target Absorbance: 0.6 – 0.8 AU at

.

Neutral Scan (Baseline):

Blank the spectrophotometer with Methanol.

Scan the Working Solution from 200 nm to 400 nm.

Observe: Distinct peak at ~300-305 nm.

Acidic Scan (Validation):

Add 2 drops of 1 M HCl to the cuvette (or use Solvent B for dilution). Mix.

Scan again.
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Observe: The peak at ~300 nm should disappear or drastically blue-shift (hypsochromic

shift) to <280 nm.

Mechanism:[1]

. The lone pair is now bonded to a proton and cannot participate in resonance.

Workflow Diagram

Start: Yellow Oil Sample
Dilute in MeOH

(~10 µM)
Scan 1: Neutral

(Expect λmax ~300 nm)
Add HCl (Protonate)

Scan 2: Acidic
(Expect Blue Shift)

Compare Spectra

Identity Confirmed
(Amine Functional)Peak Shifts

No Shift?
(Non-Basic Impurity)

No Change

Click to download full resolution via product page

Caption: The "pH Swing" validation workflow ensures the signal comes from the target amine.

Data Interpretation & Troubleshooting
Observation Diagnosis Corrective Action

is ~290 nm
Sample is likely the primary

amine (starting material).

Check reaction completion

(TLC/HPLC).

No shift upon acidification
Analyte is not an amine (e.g.,

Nitro- precursor).

Confirm structure with IR (look

for Nitro bands).

Absorbance > 1.5 AU
Concentration too high

(Detector saturation).
Dilute sample 1:10 and rescan.

Yellow color persists in acid
Potential oxidation products

(Quinones).

Check purity; fresh distillation

may be required.

References

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.researchgate.net/figure/UV-Vis-spectra-of-polyanilines-in-a-mixed-solvent-system-pH-3-reaction-time_fig1_244550978
https://www.benchchem.com/product/b1465232/docs?utm_src=pdf-body-img#uv-vis-spectroscopic-characterization-of-5-chloro-2-methoxy-n-methylaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1465232?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


PubChem. (2025).[2][3] 5-chloro-2-methoxyaniline (Compound Summary). National Library

of Medicine. Available at: [Link]

Heidelberg University. (2022). Hydroxylamine-Mediated Arene C-H Amination and C-C

Amination via Aza-Hock Rearrangement. (Dissertation describing the synthesis and "yellow

oil" characterization of 5-chloro-2-methoxy-N-methylaniline). Available at: [Link]

NIST Chemistry WebBook. (2025). UV/Visible Spectra of Substituted Anilines. National

Institute of Standards and Technology.[4][5] Available at: [Link]

BuyersGuideChem. (2025). 5-Chloro-2-methoxy-N-methylaniline (CAS 30427-11-3).[6]

Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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